3-Fluoro-4-iodo-5-methylbenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FIN |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
3-fluoro-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |
InChI Key |
OOVMMGOFFFMYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Iodo 5 Methylbenzonitrile and Analogues
Strategies for Nitrile Group Introduction
The synthesis of benzonitriles, including 3-Fluoro-4-iodo-5-methylbenzonitrile, relies on several established methods for introducing the cyano (-CN) group onto an aromatic ring. These strategies range from classic metal-mediated reactions to the dehydration of amide or oxime precursors.
Cyanation of Aryl Halides (e.g., Rosenmund–von Braun reaction)
A traditional and robust method for synthesizing aryl nitriles is through the cyanation of aryl halides. The Rosenmund–von Braun reaction, first described in the early 20th century, involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures (up to 200°C) in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine (B92270). nih.govwikipedia.orgorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org While effective, this classic procedure can suffer from harsh reaction conditions and difficulties in product purification due to the use of excess copper cyanide. organic-chemistry.org
Modern advancements have led to the development of milder, more versatile catalytic systems. Palladium-catalyzed cyanation reactions, for instance, proceed under less stringent conditions and exhibit greater tolerance for various functional groups. nih.gov These methods often employ a palladium catalyst in conjunction with a cyanide source, which can include less toxic alternatives to simple alkali metal cyanides, such as potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.org The choice of ligands for the palladium catalyst is crucial and can be tailored to accommodate electron-rich or electron-deficient aryl halides. nih.govrsc.org
| Method | Typical Reagents | Conditions | Key Features |
|---|---|---|---|
| Rosenmund–von Braun (Classic) | Aryl Halide, CuCN (excess) | High temp. (150-250°C), Polar solvent (e.g., DMF) | Robust, well-established; harsh conditions, purification challenges. wikipedia.orgorganic-chemistry.org |
| Palladium-Catalyzed Cyanation | Aryl Halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Cyanide Source (e.g., KCN, Zn(CN)₂, K₄[Fe(CN)₆]) | Milder temp. (≤ 100°C) | High functional group tolerance, applicable to aryl chlorides and bromides, uses non-toxic cyanide sources. nih.govrsc.org |
| Copper-Catalyzed (Modified) | Aryl Halide, CuCN or CuI (catalytic), Additive (e.g., L-proline), NaCN | Lower temp. (80-120°C) | Improved conditions over classic method, cost-effective. researchgate.net |
Ammoxidation Routes
Ammoxidation is a significant industrial process for converting hydrocarbons with methyl groups into nitriles using ammonia (B1221849) and oxygen at high temperatures over a solid-state catalyst. tue.nl This method, often referred to as the SOHIO process, is particularly relevant for the synthesis of benzonitriles from substituted toluenes. chemrxiv.org For example, a precursor like 3-fluoro-5-methyltoluene could theoretically be converted to 3-fluoro-5-methylbenzonitrile (B1333520) via this route.
The reaction is typically carried out in the gas phase at temperatures ranging from 300-500°C. chemrxiv.org Common catalysts are mixed metal oxides, with vanadium-based catalysts (e.g., V₂O₅ on TiO₂ or Al₂O₃) being widely used. tue.nliaea.orgkaist.ac.kr The mechanism is believed to involve the initial oxidation of the methyl group to an aldehyde, which then reacts with ammonia to form an imine, followed by further dehydrogenation to the nitrile. youtube.com While highly effective for large-scale production, the high temperatures required can limit its application for substrates with sensitive functional groups. chemrxiv.org More recent developments include visible-light-promoted, metal-free ammoxidation protocols that can proceed under significantly milder conditions. chemrxiv.org
Dehydration of Benzamide (B126) or Benzaldehyde (B42025) Oxime Derivatives
The nitrile functional group can also be formed through the dehydration of a corresponding primary benzamide or a benzaldehyde oxime. These methods are common in laboratory-scale synthesis.
The dehydration of primary amides is a direct route to nitriles and can be accomplished using a variety of strong dehydrating agents. chemistrysteps.com The amide is typically heated with the reagent, and the resulting nitrile is distilled off. chemguide.co.uk This transformation involves the removal of a molecule of water from the primary amide group (-CONH₂). chemguide.co.uk
Similarly, aldoximes, which can be readily prepared from the corresponding aldehydes and hydroxylamine, can be dehydrated to form nitriles. highfine.comasianpubs.org This pathway offers a two-step method to convert an aldehyde functional group into a nitrile. A wide array of reagents has been developed for this transformation, ranging from classic dehydrating agents to milder, more specialized catalytic systems. organic-chemistry.orgresearchgate.net
| Precursor | Common Dehydrating Agents | Reaction Conditions |
|---|---|---|
| Benzamide Derivatives | Phosphorus Pentoxide (P₄O₁₀) | Heating solid mixture. chemguide.co.ukresearchgate.net |
| Thionyl Chloride (SOCl₂) | Often used with a base. chemistrysteps.com | |
| Phosphorus Oxychloride (POCl₃) | Heating with the reagent. chemistrysteps.com | |
| Oxalyl Chloride / Triethylamine | Mild conditions, often with a catalyst like triphenylphosphine (B44618) oxide. organic-chemistry.org | |
| Benzaldehyde Oxime Derivatives | Acetic Anhydride | Refluxing in acetic anhydride. |
| Ferrous Sulfate (B86663) (FeSO₄) in DMF | One-pot conversion from aldehyde under reflux. asianpubs.org | |
| Sulfuryl Fluoride (B91410) (SO₂F₂) | Rapid, mild dehydration at room temperature. organic-chemistry.org |
Regioselective Halogenation Approaches for Fluoro- and Iodo- moieties
The precise placement of the fluorine and iodine atoms on the benzene (B151609) ring is critical for the synthesis of this compound. This requires careful consideration of regioselective halogenation strategies.
Electrophilic Halogenation Protocols
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring. unizin.org For a precursor such as 3-fluoro-5-methylbenzonitrile, the directing effects of the three substituents must be considered:
Methyl (-CH₃): An activating, ortho-, para-directing group. libretexts.org
Fluoro (-F): A deactivating, ortho-, para-directing group. unizin.org
Nitrile (-CN): A strongly deactivating, meta-directing group. unizin.org
The concerted effect of these groups would strongly favor electrophilic attack at the C4 position, which is para to the activating methyl group, ortho to the fluorine, and meta to the deactivating nitrile group.
Direct iodination with molecular iodine (I₂) is generally a slow reaction and requires an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺). jove.com Common oxidizing agents used in conjunction with I₂ include nitric acid, hydrogen peroxide, or copper salts. jove.com Another effective approach is the use of iodine with a silver salt, such as silver sulfate (Ag₂SO₄), where the silver ion assists in generating the electrophile. nih.gov A specific synthetic route for an analogue involves the electrophilic bromination of 4-amino-3-methylbenzonitrile (B1365507) using elemental bromine, followed by deamination to introduce the halogen at the desired position. nih.gov A similar strategy using an iodinating agent like iodine monochloride (ICl) could be envisioned. nih.gov
Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a fluorine atom, particularly onto an aromatic ring that is activated by electron-withdrawing groups. epa.gov The presence of a strongly electron-withdrawing group, such as a nitrile (-CN) or a nitro (-NO₂) group, is often necessary to facilitate the attack of the nucleophile (e.g., fluoride ion) on the ring. beilstein-journals.org
In this reaction, the fluoride ion displaces a suitable leaving group, such as another halogen (Cl, Br) or a nitro group, from the aromatic ring. beilstein-journals.org For the synthesis of a fluoro-benzonitrile analogue, a plausible strategy would involve starting with a precursor that has a good leaving group at the desired position for fluorination. For instance, 3,4-difluorobenzonitrile (B1296988) can react with a nucleophile like hydroquinone, where one of the fluorine atoms is displaced in an SNAr reaction. nih.gov Similarly, a process known as fluorodenitration, where a nitro group is displaced by a fluoride ion (from a source like TBAF), can be an effective method for introducing fluorine onto a highly activated aromatic ring. beilstein-journals.org The reactivity of leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in aliphatic nucleophilic substitutions. researchgate.net
Halogen Exchange Reactions (e.g., Iodine-Fluorine Exchange, Ni-catalyzed halogen exchange)
Iodine-fluorine exchange reactions are a direct method for synthesizing fluoroaromatic compounds from their iodoaromatic precursors. These reactions are often driven by the use of fluoride salts, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), at elevated temperatures. researchgate.net Microwave irradiation has been shown to accelerate these transformations significantly. researchgate.net
Nickel-catalyzed halogen exchange reactions have emerged as powerful alternatives, offering milder reaction conditions and broader substrate scope. acs.orgacs.orgresearchgate.net These methods can facilitate both Finkelstein (conversion of aryl chlorides or bromides to iodides) and retro-Finkelstein (conversion of iodides to bromides or chlorides) reactions. acs.orgresearchgate.net Visible-light-induced nickel catalysis has been reported to smoothly conduct aromatic halogen exchange with good functional group tolerance. acs.org Mechanistic studies suggest the involvement of excited-state Ni(II) complexes that facilitate reductive elimination to form the carbon-halide bond. acs.org While primarily focused on exchanging other halogens, the principles of nickel catalysis could potentially be applied to iodine-fluorine exchange with appropriate catalyst and fluoride source selection.
| Catalyst System | Halogen Exchange Type | Key Features |
| KF or KHF2 | Iodine-Fluorine | High temperatures, often with microwave irradiation. researchgate.net |
| Nickel(II) complexes | Finkelstein & Retro-Finkelstein | Can be promoted by visible light, proceeds under mild conditions. acs.orgresearchgate.net |
Methyl Group Installation and Functionalization Strategies
The introduction of a methyl group onto the aromatic ring can be achieved through direct methylation or by starting with an already methylated precursor.
Direct Methylation of Aromatic Precursors
Direct methylation of an aromatic ring to produce compounds like this compound is challenging due to issues with regioselectivity. However, methods for the direct ammoxidation of alkylbenzenes to benzonitriles are known, which could be part of a broader synthetic strategy where the methyl group is already in place. medcraveonline.com This industrial process typically uses mixed transition metal oxides as catalysts. medcraveonline.com
Derivatization from Methyl-Substituted Precursors
A more common and controlled approach involves starting with a precursor that already contains the methyl group in the desired position. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile (B68015) has been reported from precursors like methyl 2-(4-cyano-2-fluorophenyl)acetate. chemicalbook.com A patent describes a multi-step synthesis of 3-fluoro-4-methylbenzonitrile starting from o-methylbenzylamine, involving nitration, reduction, diazotization, and cyanation steps. google.com Another patented method involves the condensation of a substituted precursor with diethyl malonate or dimethyl malonate, followed by decarbonylation. google.com These methyl-substituted benzonitriles can then serve as intermediates for further functionalization, such as iodination, to yield the final product.
Multi-step Synthetic Sequences from Readily Available Precursors
The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences starting from simple, commercially available materials. These sequences are designed to introduce the functional groups in a specific order to control regiochemistry and avoid unwanted side reactions.
For example, a synthesis could start with a simple fluorotoluene derivative. A plausible route would involve the bromination or iodination of this precursor, followed by the introduction of the nitrile group. A patent for the preparation of 3-fluoro-4-trifluoromethylbenzonitrile illustrates a typical multi-step approach: starting with ortho-fluorobenzotrifluoride, the synthesis proceeds through nitration, reduction, bromination, diazotization to remove an amino group, and finally, a substitution reaction to introduce the cyano group. google.com Such a strategy, adapted for the methyl-substituted analogue, highlights the common practice of building up molecular complexity in a stepwise manner. The use of flow chemistry is also emerging as a paradigm for multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous process. syrris.jp
Catalytic Methodologies in Synthesis
Catalytic methods, particularly those employing transition metals like palladium, are indispensable in modern organic synthesis for their efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of a wide array of organic compounds, including substituted benzonitriles. researchgate.net The Sonogashira and Suzuki reactions are prominent examples.
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming sp2-sp carbon-carbon bonds and can be carried out under mild conditions. wikipedia.orgresearchgate.net For a substrate like this compound, the iodo group serves as an excellent coupling partner for various terminal alkynes, enabling the synthesis of a diverse range of derivatives. The reaction is tolerant of many functional groups and has been widely applied in the synthesis of pharmaceuticals and natural products. wikipedia.org
The Suzuki reaction (or Suzuki-Miyaura coupling) is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org It is widely used to create carbon-carbon bonds to form biaryls, styrenes, and polyolefins. wikipedia.org The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The iodo-substituted benzonitrile (B105546) would be a highly reactive electrophile in a Suzuki coupling, readily reacting with a variety of aryl or vinyl boronic acids. This method is valued for its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of its byproducts. nih.gov
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst | Forms sp2-sp C-C bonds; mild conditions. wikipedia.orgorganic-chemistry.org |
| Suzuki Coupling | Organoboron species + Organohalide | Palladium complex, Base | Forms C-C bonds; wide substrate scope; stable reagents. wikipedia.orgorganic-chemistry.org |
Other Transition-Metal Catalyzed Processes
Beyond well-established palladium-catalyzed cross-coupling reactions, other transition metals play a significant role in the synthesis of fluorinated and iodinated aromatic compounds. Copper, in particular, is a versatile and cost-effective catalyst for introducing cyano groups and for facilitating halogen exchange reactions. nih.gov The synthesis of fluorinated aromatic nitriles often involves the use of copper(I) cyanide (CuCN) in a process known as the Rosenmund-von Braun reaction. This reaction typically involves the displacement of a halide (commonly bromide or iodide) with a cyanide nucleophile at elevated temperatures. For instance, the synthesis of the analogous compound 3-fluoro-4-hydroxybenzonitrile (B1304121) has been achieved by reacting 4-bromo-2-fluorophenol (B1271925) with CuCN in N-methyl-2-pyrrolidone (NMP) at 150°C, yielding the desired product.
Similarly, the introduction of a trifluoromethyl group, another common fluorine-containing moiety, onto an aromatic ring can be achieved through transition-metal catalysis. A method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves a final step where a bromine atom is substituted by a cyano group using a metal cyanide, such as cuprous cyanide. google.com These transformations highlight the utility of copper-mediated cyanation in the synthesis of complex benzonitriles.
The broader field of transition-metal-catalyzed fluorination has seen significant advancements, providing powerful tools for the construction of organofluorine compounds. nih.govrsc.org These methods offer alternatives to traditional techniques, often with improved efficiency and functional group tolerance. rsc.org Palladium remains a central catalyst in this area, but developments with other metals like copper, nickel, and iron continue to expand the synthetic chemist's toolbox for creating specifically substituted aromatic rings. nih.govnih.gov
| Reactant | Catalyst/Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorophenol | CuCN | NMP | 150°C | 3-Fluoro-4-hydroxybenzonitrile | |
| 3-Fluoro-4-trifluoromethyl bromobenzene | Metal Cyanides (e.g., CuCN) | Not specified | Not specified | 3-Fluoro-4-trifluoromethylbenzonitrile | google.com |
Organocatalytic and Metal-Free Approaches
In recent years, a major thrust in synthetic chemistry has been the development of organocatalytic and metal-free reactions to reduce reliance on potentially toxic and expensive transition metals. beilstein-journals.org These approaches align with the principles of green chemistry and have led to novel transformations. While specific organocatalytic routes to this compound are not extensively documented, general principles and related reactions suggest potential pathways.
Metal-free synthesis of fluorinated nitriles has been demonstrated through selective C-F bond functionalization under mild conditions, showcasing the feasibility of avoiding transition metals in certain coupling processes. researchgate.net Such a strategy could, in principle, be adapted for the synthesis of complex benzonitriles. Furthermore, metal-free methods for synthesizing various nitrogen-containing heterocycles have been developed, indicating a broad trend towards abandoning metal catalysts. organic-chemistry.orgnih.gov For example, a metal-free approach to synthesizing 1,2,4,5-tetrazines has been reported, highlighting innovation in creating C-N bonds without metal intermediates. nih.gov
Organocatalysis, which uses small organic molecules to accelerate reactions, has also emerged as a powerful tool in natural product synthesis and for creating complex molecular architectures. beilstein-journals.org For halogenated compounds, hypervalent iodine reagents have been used in catalytic cycles for fluorination reactions, representing a bridge between traditional reagents and catalytic, metal-free systems. nih.gov The use of iodine(I)/iodine(III) catalysis has been leveraged for the stereocontrolled generation of fluorinated heterocycles, demonstrating the potential of main-group elements in catalysis. nih.gov These advancements suggest that future syntheses of compounds like this compound could increasingly rely on these more sustainable and innovative catalytic systems.
| Reaction Type | Key Feature | Catalyst/Reagent Type | Potential Application | Reference |
|---|---|---|---|---|
| C-F Bond Functionalization | Transition-metal-free coupling | Base/Solvent Mediated | Synthesis of fluorinated nitriles | researchgate.net |
| Fluorocyclization | Stereocontrolled fluorination | Iodine(I)/Iodine(III) Catalysis | Synthesis of fluorinated heterocycles | nih.gov |
| N-Heterocycle Synthesis | Metal-free C-N bond formation | Organic reagents (e.g., DCM) | General synthesis of N-containing rings | nih.gov |
Reactivity and Reaction Mechanisms of 3 Fluoro 4 Iodo 5 Methylbenzonitrile
Reactions Involving the Nitrile (–CN) Group
The nitrile group is characterized by a carbon-nitrogen triple bond. The electronegativity of the nitrogen atom polarizes this bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. chemistrysteps.com The reaction proceeds through a nucleophilic addition mechanism. The initial attack by the carbanion-like R-group from the organometallic reagent forms an intermediate imine salt. youtube.com This intermediate is then hydrolyzed upon acidic workup to yield a ketone. chemistrysteps.comyoutube.com
The general mechanism involves:
Nucleophilic attack of the Grignard or organolithium reagent on the nitrile carbon. youtube.com
Formation of a stable magnesium or lithium salt of the resulting imine anion. libretexts.org
Hydrolysis of the imine salt with aqueous acid (e.g., H₃O⁺), which first protonates the nitrogen to form an imine, and then further hydrolysis converts the imine into a ketone. youtube.com
This reaction is a valuable method for carbon-carbon bond formation, transforming the nitrile functionality into a carbonyl group and attaching a new organic substituent.
Table 1: General Conditions for Nucleophilic Addition to Nitriles
| Reagent Type | Typical Reagents | Solvent | Workup | Product |
| Grignard Reagents | R-MgBr, R-MgCl | Diethyl ether, THF | Aqueous Acid (e.g., H₃O⁺) | Ketone |
| Organolithium Compounds | R-Li | Diethyl ether, Hexane, THF | Aqueous Acid (e.g., H₃O⁺) | Ketone |
The nitrile group of 3-Fluoro-4-iodo-5-methylbenzonitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.com
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 3-Fluoro-4-iodo-5-methylbenzoic acid, and an ammonium (B1175870) ion. chemistrysteps.comyoutube.com
In a base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, yields the amide. chemistrysteps.com Further reaction with the base saponifies the amide, leading to the formation of a carboxylate salt. An acidic workup is then required to produce the final carboxylic acid. chemistrysteps.com By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.
The nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. libretexts.org The mechanism proceeds in two stages: first, the addition of one hydride equivalent forms an imine anion, which is stabilized as a Lewis acid-base complex with aluminum. libretexts.org This complex then undergoes a second hydride addition to form a dianion, which upon quenching with water, yields the primary amine, (3-fluoro-4-iodo-5-methylphenyl)methanamine. libretexts.orglibretexts.org
Reactivity at Halogen Positions (Fluoro and Iodo)
The benzene (B151609) ring of this compound is substituted with two different halogens, offering distinct sites for reactivity. The electron-withdrawing nature of the nitrile and fluoro groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodo-substituent the primary site for palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly for the fluorine atom, although it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgsemanticscholar.org In this compound, the nitrile group is meta to the fluorine atom, providing less activation compared to an ortho or para arrangement. libretexts.org
The SNAr mechanism involves two steps:
Addition Step : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. libretexts.org
Elimination Step : The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
While the carbon-fluorine bond is strong, fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN1/SN2 reactions. youtube.com Therefore, under forcing conditions with strong nucleophiles, substitution of the fluorine atom could potentially be achieved.
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity difference between the C-I and C-F bonds allows for selective reaction at the iodo position.
Suzuki Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a robust method for forming biaryl structures.
Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. mdpi.com The reaction typically requires a palladium catalyst and a base. libretexts.org
Sonogashira Coupling : This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. rsc.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and a base, such as an amine. nih.govsoton.ac.uk
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org It is a powerful method for synthesizing aryl amines. nih.gov
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck/Sonogashira), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position
| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Bond Formed |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Carbonate (e.g., Na₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Amine (e.g., Et₃N) or Carbonate | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd catalyst + Phosphine Ligand | t-BuONa, Cs₂CO₃ | C(sp²)-N |
Halogen-Metal Exchange Reactions for Organometallic Intermediate Formation
Halogen-metal exchange is a common and powerful method for the formation of organometallic reagents. wikipedia.org In the case of this compound, the carbon-iodine bond is the most likely site for such a reaction due to the higher polarizability and lower bond strength of the C-I bond compared to the C-F and C-C bonds. The general trend for halogen-metal exchange rates is I > Br > Cl > F. wikipedia.org
Typically, treatment of an aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange to form an aryllithium intermediate. orgsyn.org For this compound, this would theoretically yield the corresponding aryllithium species. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
Table 1: Postulated Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Reagent Sequence | Electrophile (E+) | Expected Product |
|---|---|---|
| 1. n-BuLi, THF, -78 °C | DMF | 4-Cyano-2-fluoro-6-methylbenzaldehyde |
| 2. E+ | CO₂ | 4-Cyano-2-fluoro-6-methylbenzoic acid |
Note: The data in this table is hypothetical and based on general reactivity patterns of aryl iodides. Specific experimental validation for this compound is not available in the reviewed literature.
Reactivity of the Methyl (–CH₃) Group
The methyl group attached to the aromatic ring is a potential site for various chemical transformations, primarily involving the benzylic position.
Benzylic Functionalization and Derivatization
Benzylic C-H bonds are susceptible to functionalization, often through radical-mediated pathways. rwth-aachen.de Reactions such as benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would be expected to replace one of the hydrogen atoms of the methyl group with a bromine atom. This would form 3-fluoro-4-iodo-5-(bromomethyl)benzonitrile, a versatile intermediate for further nucleophilic substitution reactions.
Oxidation and Reduction Reactions
The methyl group can be oxidized to various higher oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the methyl group to a carboxylic acid, yielding 3-fluoro-5-iodo-4-cyanobenzoic acid. However, such harsh conditions might also affect other functional groups on the ring. Milder or more selective oxidation methods might allow for the formation of the corresponding aldehyde or alcohol.
Reduction of the methyl group itself is not a typical transformation. However, other functional groups on the ring, such as the nitrile, could be selectively reduced under appropriate conditions.
Chemoselectivity and Regioselectivity in Multi-functionalized Systems
The presence of multiple functional groups—fluoro, iodo, methyl, and nitrile—on the benzene ring raises important questions of chemoselectivity and regioselectivity.
Chemoselectivity : In reactions targeting a specific functional group, the reactivity of the others must be considered. For instance, in the halogen-metal exchange, the choice of organometallic reagent and reaction conditions would be crucial to avoid nucleophilic attack on the nitrile group. Similarly, when performing reactions at the benzylic position, conditions must be chosen to prevent reactions at the aromatic ring or with the other substituents.
Regioselectivity : In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming group. The fluoro, iodo, and methyl groups are all ortho-, para-directing, while the nitrile group is a meta-directing deactivator. The interplay of these electronic and steric effects would dictate the regiochemical outcome of such reactions, though these are generally less common for highly substituted rings. The primary regioselective reaction for this substrate remains the halogen-metal exchange at the iodo-substituted position.
Further empirical research is necessary to fully elucidate the specific reactivity, optimize reaction conditions, and understand the precise mechanistic details for this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Fluoro 4 Iodo 5 Methylbenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Fluoro-4-iodo-5-methylbenzonitrile. Through the analysis of one-dimensional and multidimensional spectra, the precise connectivity and spatial arrangement of atoms can be established.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The substitution pattern of this compound—featuring fluoro, iodo, methyl, and cyano groups—creates a distinct electronic environment that strongly influences the chemical shifts of the hydrogen, carbon, and fluorine nuclei. The analysis of these shifts provides critical information for structural verification.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group. The proton at the C-2 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C-6 position would likely present as a singlet or a finely split multiplet due to smaller, long-range couplings. The methyl protons would appear as a sharp singlet, as they have no adjacent protons with which to couple.
¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The carbons directly bonded to the fluorine (C-3) and iodine (C-4) atoms will be significantly affected, as will the carbon of the nitrile group (C-7), which typically appears far downfield. The carbon attached to the fluorine atom will also exhibit splitting due to one-bond C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe of the local electronic environment. For this compound, a single resonance is expected. This signal would be split into a doublet due to coupling with the vicinal proton at the C-2 position, confirming their spatial proximity. alfa-chemistry.comucsb.edu
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-2 | 7.5 - 7.8 | Doublet (d) | ³J(H-F) ≈ 6-9 |
| ¹H | H-6 | 7.4 - 7.7 | Singlet (s) or narrow multiplet | - |
| ¹H | -CH₃ | 2.3 - 2.6 | Singlet (s) | - |
| ¹³C | C-1 | 112 - 116 | - | - |
| ¹³C | C-2 | 138 - 142 | Doublet (d) | ³J(C-F) ≈ 3-5 |
| ¹³C | C-3 | 160 - 164 (d) | Doublet (d) | ¹J(C-F) ≈ 245-255 |
| ¹³C | C-4 | 95 - 100 | - | - |
| ¹³C | C-5 | 145 - 150 | - | - |
| ¹³C | C-6 | 133 - 137 | - | - |
| ¹³C | -CN | 115 - 120 | - | - |
| ¹³C | -CH₃ | 20 - 25 | - | - |
| ¹⁹F | F-3 | -105 to -115 | Doublet (d) | ³J(F-H) ≈ 6-9 |
Predicted values are based on established substituent effects and data from analogous compounds.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, multidimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks. For this compound, a COSY spectrum would primarily be used to confirm the absence of vicinal coupling between the two aromatic protons, consistent with their meta relationship. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. huji.ac.il Expected correlations would be observed between the H-2 proton and the C-2 carbon, the H-6 proton and the C-6 carbon, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (typically 2-3 bond) correlations between protons and carbons, which allows for the assembly of the molecular skeleton. youtube.com The key expected HMBC correlations that would confirm the structure of this compound are:
Methyl Protons (on C-8): Correlations to C-4, C-5, and C-6.
Aromatic Proton H-2: Correlations to C-4, C-6, and the nitrile carbon (C-7).
Aromatic Proton H-6: Correlations to C-2, C-4, C-5, and the nitrile carbon (C-7). This web of correlations provides definitive proof of the substituent placement around the aromatic ring.
Dynamic NMR Studies (if applicable for fluxional processes)
Dynamic NMR studies are used to investigate molecules that undergo conformational changes or other dynamic processes on the NMR timescale. For this compound, the aromatic ring system is rigid, and there are no significant fluxional processes expected under standard analytical conditions. Therefore, dynamic NMR studies are generally not applicable for the structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule by distinguishing it from other molecules that may have the same nominal mass. bioanalysis-zone.comyoutube.com For this compound, HRMS is critical for confirming its molecular formula, C₈H₅FIN.
| Parameter | Value |
| Molecular Formula | C₈H₅FIN |
| Nominal Mass | 261 u |
| Monoisotopic Exact Mass (Calculated) | 260.9454 u |
The exact mass is calculated using the masses of the most abundant isotopes: C (12.00000), H (1.00783), F (18.99840), I (126.90447), and N (14.00307).
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment into smaller, characteristic pieces. Analyzing this fragmentation pattern provides a fingerprint that helps confirm the molecular structure. wikipedia.org For this compound, the aromatic ring provides stability to the molecular ion. Key fragmentation pathways are predicted to involve the loss of the substituents.
A primary and highly characteristic fragmentation event for iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine bond, which is the weakest bond on the ring. libretexts.org Other expected fragmentations include the loss of a methyl radical or the neutral loss of hydrogen cyanide (HCN).
| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Neutral Loss | Description |
| [M]⁺˙ | [C₈H₅FIN]⁺˙ | 260.95 | - | Molecular Ion |
| [M - I]⁺ | [C₈H₅FN]⁺ | 134.04 | I˙ | Loss of Iodine radical |
| [M - CH₃]⁺ | [C₇H₂FIN]⁺ | 245.93 | CH₃˙ | Loss of Methyl radical |
| [M - HCN]⁺˙ | [C₇H₅FI]⁺˙ | 234.95 | HCN | Loss of Hydrogen Cyanide |
: A Comprehensive Analysis
Detailed experimental and theoretical spectroscopic data for the specific chemical compound This compound are not extensively available in publicly accessible scientific literature. Comprehensive research did not yield specific FT-IR, Raman, UV-Vis, or X-ray crystallography data necessary to construct a detailed article as per the requested outline.
The scientific community relies on published, peer-reviewed research for the accurate characterization of chemical compounds. In the case of this compound, such detailed spectroscopic and structural analyses have yet to be widely reported or indexed in common scientific databases.
Therefore, a detailed article with specific data tables and in-depth research findings on the vibrational, electronic, and solid-state structural properties of this compound cannot be generated at this time.
For context, spectroscopic studies on similar, yet distinct, molecules such as 3-fluoro-4-methylbenzonitrile (B68015) have been conducted. These studies utilize techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy to investigate vibrational modes and employ Ultraviolet-Visible (UV-Vis) spectroscopy to understand electronic transitions. X-ray crystallography is the definitive method for determining the solid-state structure of crystalline compounds. However, it is crucial to note that data from such related compounds cannot be extrapolated to accurately represent the specific properties of this compound due to the significant influence of the iodo-substituent on the molecule's electronic and steric properties.
Further research, including the synthesis and subsequent spectroscopic and crystallographic analysis of this compound, would be required to provide the specific data requested.
Theoretical and Computational Chemistry Investigations of 3 Fluoro 4 Iodo 5 Methylbenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. researchgate.net DFT calculations are employed to determine the electron density of a molecule, from which its energy and other properties can be derived. For 3-Fluoro-4-iodo-5-methylbenzonitrile, DFT methods, such as the B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p), are used to build a comprehensive profile of its fundamental chemical nature. orientjchem.org
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the molecular energy at various geometries and finding the structure with the minimum energy. For this compound, the geometry is optimized to find the most stable conformation, which is typically a planar arrangement of the benzene (B151609) ring and its substituents.
The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents—fluoro, iodo, methyl, and nitrile groups—on the benzene ring's structure. For instance, the C-I bond is expected to be the longest carbon-halogen bond due to the large atomic radius of iodine, while the C-F bond will be the shortest. The nitrile group (C≡N) introduces a linear, electron-withdrawing feature to the molecule.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.345 |
| C-I | 2.090 | |
| C-CH₃ | 1.510 | |
| C-CN | 1.445 | |
| C≡N | 1.156 | |
| C-C (aromatic avg.) | 1.395 | |
| Bond Angle (°) | F-C₃-C₄ | 119.5 |
| I-C₄-C₅ | 121.0 | |
| CH₃-C₅-C₄ | 121.5 | |
| C₁-C₂-CN | 179.8 | |
| Dihedral Angle (°) | F-C₃-C₄-I | 0.0 |
| I-C₄-C₅-CH₃ | 0.0 |
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. The MEP map uses a color scale to indicate regions of negative and positive potential.
For this compound, the MEP surface would show regions of high electron density (negative potential), typically colored red, around the electronegative fluorine atom and the nitrogen atom of the nitrile group. These areas represent sites susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential), colored blue, are expected around the hydrogen atoms of the methyl group, indicating sites for nucleophilic attack. The iodine atom, being large and polarizable, presents a more complex potential, often exhibiting a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding.
Analysis of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, quantifies the electron distribution. researchgate.net This analysis reveals charge transfer within the molecule, highlighting the electron-withdrawing effects of the fluoro and nitrile groups and the electron-donating nature of the methyl group. nih.gov
| Atom | Calculated Charge (a.u.) |
|---|---|
| F | -0.35 |
| I | +0.10 |
| N (of CN) | -0.45 |
| C (of CN) | +0.15 |
| C (attached to F) | +0.30 |
| C (attached to I) | -0.20 |
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can aid in the identification and characterization of synthesized compounds. nih.govolemiss.edu
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include the C≡N stretch (a strong band typically around 2230 cm⁻¹), C-F and C-I stretching modes at lower frequencies, and various C-H and C-C stretching and bending modes associated with the aromatic ring and methyl group. derpharmachemica.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the local electronic environment of each nucleus. The calculations would predict distinct signals for the aromatic protons and the methyl protons, with their specific shifts influenced by the deshielding and shielding effects of the adjacent substituents.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). arxiv.org This analysis identifies the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often involving π → π* transitions within the benzene ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule interacts with other species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, the presence of multiple substituents with varying electronic effects influences this gap. The analysis provides quantitative values for the HOMO and LUMO energies, the energy gap, and other chemical reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which are derived from these energies. nih.gov
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
| Chemical Hardness (η) | 2.80 |
| Chemical Potential (μ) | -4.05 |
| Electrophilicity Index (ω) | 2.93 |
Visualizing the spatial distribution of the HOMO and LUMO provides insights into potential reaction pathways. The locations where these orbitals have the highest density (lobes) indicate the most probable sites for chemical reactions.
For this compound, the HOMO is expected to be distributed primarily over the π-system of the benzene ring and potentially the iodine atom, which has lone pairs of electrons. This indicates that electrophilic attack would likely occur at these positions. The LUMO, on the other hand, is anticipated to be localized more on the electron-withdrawing nitrile group and the aromatic ring carbons attached to the electronegative substituents. This suggests that a nucleophilic attack would target these areas. By examining the shapes and distributions of these frontier orbitals, chemists can make informed predictions about the regioselectivity and stereoselectivity of various reactions involving the title compound.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. rsc.org For substituted benzonitriles like this compound, these theoretical studies provide deep insights into reaction pathways, intermediate stabilities, and the electronic factors governing reactivity. acs.org Investigations often focus on reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or the activation of the C-CN or C-X (where X is a halogen) bonds by transition metals. acs.orgfigshare.com
For instance, studies on the oxidative addition of zerovalent nickel into the C–CN bond of variously substituted benzonitriles have demonstrated the profound influence of substituents on the reaction pathway. acs.org Such computational analyses can map the potential energy surface, identifying the most energetically favorable route from reactants to products through various transition states and intermediates. researchgate.net This allows researchers to understand how the interplay of the fluoro, iodo, and methyl groups in this compound would direct the course of a chemical transformation.
Activation Energy Barriers and Reaction Kinetics Predictions
By calculating the energy difference between the reactants and the transition state, computational models can predict the activation energy barrier (Ea) for a reaction step. researchgate.net This barrier is a critical determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. DFT calculations have been successfully used to predict reaction barriers and model the kinetics of reactions involving substituted aromatic compounds. researchgate.netnih.gov
Table 2: Influence of Substituents on Reaction Energetics in Related Benzonitrile (B105546) Systems
| Substituent Position | Substituent | Effect on Oxidative Addition Product Stability (kcal/mol per group) acs.org | Predicted Impact on Reaction Kinetics |
| ortho- | Fluoro | -6.6 | Rate enhancement |
| meta- | Fluoro | -1.8 | Minor rate enhancement |
| para- | Fluoro | Not specified | Varies with mechanism |
| ortho/meta/para | Methyl | Destabilizing (electron-donating) | Rate decrease |
Non-Covalent Interactions and Intermolecular Forces
The iodine atom in this compound plays a crucial role in mediating non-covalent interactions, particularly through halogen bonding. researchgate.net A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. researchgate.netmdpi.com Computational studies can quantify the strength and geometry of these interactions. The positive electrostatic potential on the iodine atom in an iodo-aromatic compound interacts favorably with the negative electrostatic potential of a halogen bond acceptor. researchgate.net
In the solid state or in solution, this compound can engage in a variety of intermolecular forces that dictate its physical properties and crystal packing. Besides halogen bonding (C-I···N or C-I···F), other significant interactions may include:
Hydrogen Bonding: Weak C-H···N and C-H···F hydrogen bonds involving the methyl and aromatic protons. mdpi.com
Dipole-Dipole Interactions: Arising from the polar C-F, C-I, and C≡N bonds.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Computational analysis of interaction energies reveals that for many iodo-substituted organic molecules, dispersion forces are the largest single contributor to the total interaction energy, highlighting the importance of including these effects in theoretical models. mdpi.com
Table 3: Common Non-Covalent Interactions for this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Halogen Bond | C-I | Nitrile (N), Fluorine (F), Carbonyl (O) | -10 to -120 researchgate.net |
| Hydrogen Bond | C-H (methyl/aryl) | Nitrile (N), Fluorine (F) | -2 to -20 mdpi.com |
| π-π Stacking | Aromatic Ring | Aromatic Ring | -5 to -50 |
| Dipole-Dipole | C-F, C-I, C≡N | C-F, C-I, C≡N | -5 to -20 |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be used to predict its behavior and reactivity. These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net For this compound, these parameters can provide a quantitative measure of its electronic characteristics.
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. The presence of electron-withdrawing fluoro, iodo, and cyano groups would likely result in a higher electrophilicity index for this compound. researchgate.net
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
By calculating these descriptors for a series of related compounds, researchers can build models that correlate molecular structure with chemical reactivity, allowing for the rational design of new molecules with desired properties. researchgate.net
Table 4: Important Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance for Reactivity |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability; smaller gap implies higher reactivity. researchgate.net |
| Electrophilicity Index | ω | Measures electron-accepting capability. researchgate.net |
| Dipole Moment | μ | Quantifies molecular polarity and influences intermolecular forces. researchgate.net |
| Ovality | F² | Relates to the shape and steric accessibility of the molecule. researchgate.net |
| Anisotropy of Polarizability | β² | Describes the non-uniformity of the electron cloud's response to an electric field. researchgate.net |
Role As a Versatile Synthetic Building Block in Complex Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.comrsc.org Benzonitrile (B105546) derivatives are common starting materials for constructing these ring systems.
Construction of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Imidazopyridines)
Substituted benzonitriles are frequently employed as key precursors in the synthesis of quinazolines and imidazopyridines, two classes of heterocycles with significant pharmacological activity. nih.govnih.gov The synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, for instance, often involves intramolecular cyclization reactions starting from appropriately substituted pyridine (B92270) precursors. nih.gov While specific examples detailing the direct use of 3-fluoro-4-iodo-5-methylbenzonitrile in the synthesis of quinazolines or imidazopyridines are not prominent in recent literature, its structural motifs are highly relevant. The nitrile group is a key component for cyclization to form the pyrimidine (B1678525) ring of quinazoline, and the electronic modulation provided by the fluorine and methyl groups could be leveraged to fine-tune the properties of the final heterocyclic product.
Formation of Azine Derivatives (e.g., Tetrazines, Triazoles)
The benzonitrile moiety is a direct precursor to the formation of aryl-substituted azine heterocycles, particularly tetrazines. mdpi.com The classic Pinner reaction, involving the reaction of nitriles with hydrazine (B178648) followed by an oxidation step, is a foundational method for tetrazine synthesis. mdpi.com For example, the related compound 3-fluoro-4-methylbenzonitrile (B68015) is a known starting material for producing 3-(3-fluoro-4-methylphenyl)-1,2,4,5-tetrazine. nih.gov In the case of this compound, the nitrile group would react to form the tetrazine ring, while the iodo-substituent remains as a crucial functional group for subsequent chemical modifications. This makes the compound a bifunctional reagent, allowing for the construction of the tetrazine core first, followed by further elaboration at the iodo-position, such as in the development of pretargeting agents for medical imaging. nih.gov
Similarly, 1,2,4-triazoles and tetrazoles are important heterocyclic targets in medicinal chemistry. nih.gov The synthesis of these rings can involve various cyclization strategies where a nitrile-containing fragment is often a key component. The presence of the iodo group on this compound provides a site for metal-catalyzed cross-coupling reactions, enabling the attachment of the fully formed molecule to other complex structures after the azine ring has been constructed.
Intermediate in Radiopharmaceutical Development (Focus on Chemical Synthesis)
The development of radiolabeled tracers for Positron Emission Tomography (PET) is a critical area of modern diagnostic medicine. researchgate.net The unique substitution pattern of this compound makes it an ideal intermediate for the synthesis of PET tracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net
¹⁸F-Labeling Strategies for Positron Emission Tomography (PET) Precursors
A major challenge in PET chemistry is the rapid and efficient incorporation of the short-lived ¹⁸F isotope into a target molecule. nih.gov Direct radiofluorination of electron-rich aromatic rings is often difficult. Therefore, chemists rely on precursors with specific leaving groups that can be readily displaced by [¹⁸F]fluoride. The iodine atom in this compound is an excellent precursor for this purpose. chemrxiv.org
It can be converted into more reactive leaving groups, such as a trialkylstannane (e.g., trimethylstannane) or a boronic ester. researchgate.netchemrxiv.org These organometallic intermediates are then used in copper-mediated radiofluorination reactions. researchgate.netchemrxiv.org This strategy allows for the direct aromatic ¹⁸F-labeling of complex molecules, such as highly reactive tetrazines used in pretargeted bioorthogonal PET imaging. researchgate.netchemrxiv.org The process involves reacting the stannane (B1208499) precursor with [¹⁸F]fluoride in the presence of a copper catalyst, leading to the substitution of the stannyl (B1234572) group with the ¹⁸F atom. chemrxiv.org
Research has shown that the substitution pattern on the aromatic ring significantly influences the efficiency of this labeling reaction. Studies on related aryl-tetrazine precursors have demonstrated that a 3,5-disubstitution pattern on the phenyl ring provides useful radiochemical conversions (RCCs), while other patterns result in minimal product formation. chemrxiv.org
Integration into Advanced Organic Materials Research
Building Block for Optoelectronic Materials (e.g., TADF emitters, OLEDs)
In the field of optoelectronics, fluorinated benzonitrile derivatives are recognized as crucial components in the design of high-performance organic light-emitting diodes (OLEDs). rsc.orgworktribe.com Specifically, they are integral to the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.gov The benzonitrile unit typically serves as an electron-accepting core in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D') molecular designs, which are essential for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF. nih.govresearchgate.net
This compound is a prime candidate as a precursor for such materials. The electron-withdrawing nature of both the nitrile and fluorine groups enhances the acceptor character of the phenyl ring. mdpi.com The key feature for its application as a building block is the iodo substituent. This group provides a reactive site for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations. soton.ac.uk This reactivity allows for the strategic introduction of various electron-donating groups (e.g., carbazoles, phenoxazines, triphenylamines) at the 4-position, a common strategy in the synthesis of TADF emitters. rsc.orgnih.gov
The general synthetic approach is outlined in the table below, showcasing how this compound could be utilized in the synthesis of a hypothetical TADF emitter.
Table 1: Hypothetical Synthesis of a TADF Emitter Using this compound
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Suzuki Coupling | This compound, Donor-boronic acid/ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 4-Donor-3-fluoro-5-methylbenzonitrile | C-C bond formation to attach the electron-donating moiety. |
| 2 | Buchwald-Hartwig Amination | This compound, Donor-amine | Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., NaOtBu) | 4-(Donor-amino)-3-fluoro-5-methylbenzonitrile | C-N bond formation to link a nitrogen-based donor group. |
This table is illustrative and based on standard cross-coupling methodologies applied to similar iodoaromatic compounds.
The fluorine and methyl substituents also play a role in fine-tuning the material's properties. Fluorine substitution can enhance the thermal and morphological stability of the resulting OLED films and influence the electronic energy levels (HOMO/LUMO) of the molecule. mdpi.comacs.org The methyl group can improve solubility and also impact the steric environment around the molecular core, potentially reducing intermolecular quenching effects in the solid state. nih.gov
Components for Liquid Crystals and Other Functional Materials
The rigid, polar structure of substituted benzonitriles makes them a foundational component in the field of liquid crystals (LCs). researchgate.net The strong dipole moment of the nitrile group is a key contributor to the dielectric anisotropy required for the electro-optical switching in LC displays. This compound possesses the necessary characteristics to serve as a precursor or a component in liquid crystalline materials.
The polysubstituted aromatic core provides the molecular rigidity (mesogenic character) essential for forming liquid crystalline phases. The introduction of a lateral fluorine atom is a well-established strategy in liquid crystal design to modify several key parameters:
Melting Point and Nematic Range: Lateral substitution often disrupts molecular packing, which can lower the melting point and broaden the temperature range over which the nematic phase is stable. researchgate.net
Viscosity: Fluorine substitution can influence the rotational viscosity of the LC mixture.
The iodo- and methyl groups further modify the molecular shape and polarizability, affecting the material's birefringence and clearing point. While not typically a terminal group in a final LC molecule, the iodo- functionality makes this compound a valuable intermediate. It can be used in coupling reactions to attach other mesogenic units, such as phenyl or biphenyl (B1667301) groups, to construct more complex liquid crystal molecules with desired properties. nih.govrsc.org
Beyond liquid crystals, the unique electronic properties imparted by fluorine substitution make such compounds attractive for a range of other functional materials, including specialty polymers and dielectric materials, where high thermal stability and specific electronic characteristics are required. man.ac.ukpsu.edunih.gov
Table 2: Potential Influence of Substituents on Functional Material Properties
| Substituent | Property Influence | Rationale |
|---|---|---|
| -CN (Nitrile) | High dipole moment, mesogenic core | Essential for dielectric anisotropy in liquid crystals. |
| -F (Fluoro) | Modulates dielectric properties, lowers melting point | Strong electronegativity and steric effects fine-tune physical properties. mdpi.com |
| -I (Iodo) | High polarizability, synthetic handle | Increases molecular weight and allows for further elaboration via cross-coupling. researchgate.net |
| -CH₃ (Methyl) | Affects molecular shape and solubility | Provides steric bulk, influencing packing and processability. |
Application in Cascade and Tandem Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. baranlab.org The multifunctionality of this compound, particularly the presence of the highly reactive C-I bond, makes it an excellent substrate for designing such processes. nih.gov
Iodoarenes are frequently employed in tandem cross-coupling sequences. For instance, a cascade reaction could be envisioned where the iodo- group of this compound undergoes a Sonogashira coupling with a suitable terminal alkyne. The resulting product, now containing a new reactive site on the appended group, could then undergo a subsequent intramolecular cyclization or another intermolecular reaction in the same pot.
A hypothetical tandem reaction could involve:
Palladium-catalyzed Sonogashira Coupling: Reaction at the C-I bond with an alkyne bearing a nucleophilic group (e.g., a terminal amine or alcohol).
Intramolecular Cyclization: Subsequent palladium- or base-catalyzed cyclization of the nucleophile onto the nitrile group to form a heterocyclic system.
This approach allows for the rapid construction of complex heterocyclic scaffolds from a single, versatile starting material. Furthermore, the iodine atom facilitates participation in cascade reactions involving aryne intermediates, which are powerful tools for creating densely functionalized aromatic compounds. acs.orgacs.org Diaryliodonium salts, which can be synthesized from iodoarenes, are precursors to arynes that can undergo a variety of cascade transformations, including sigmatropic rearrangements and cycloadditions, to achieve multi-functionalization in one pot. acs.orgacs.org The synthetic utility of iodoarenes in such complex, bond-forming sequences underscores the value of this compound as a sophisticated building block for advanced organic synthesis.
Information regarding "this compound" is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" to address your request. However, no specific data, research articles, or scientific literature pertaining to this exact molecule could be located in publicly accessible databases.
The search results did yield information on structurally related but distinct compounds, including:
3-Fluoro-4-(5-iodo-imidazol-1-ylmethyl)benzonitrile
3-Fluoro-5-iodo-4-methylbenzoic acid
3-Fluoro-4-methylbenzonitrile
3-Fluoro-5-iodobenzonitrile
While these molecules share some structural similarities, their chemical and physical properties, as well as their research applications, would be significantly different from the specifically requested "this compound."
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline focusing solely on "this compound." Any attempt to do so would result in speculation or the misapplication of data from related but different compounds, which would be scientifically unsound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
